molecular formula C9H11F2NO2 B12846049 (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine

(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine

Cat. No.: B12846049
M. Wt: 203.19 g/mol
InChI Key: FCJSGLOBJHTIAG-UHFFFAOYSA-N
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Description

(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C15H15F2NO2 It is a derivative of methanamine, featuring two fluorine atoms and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2,4-difluoro-3,5-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method provides a straightforward route to obtain the desired amine compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the functional groups attached to the phenyl ring.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenylmethanamines.

Scientific Research Applications

(2,4-Difluoro-3,5-dimethoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-3,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects on biological systems are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and methoxy groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

(2,4-difluoro-3,5-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H11F2NO2/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3H,4,12H2,1-2H3

InChI Key

FCJSGLOBJHTIAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CN)F)OC)F

Origin of Product

United States

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